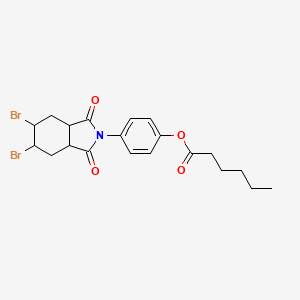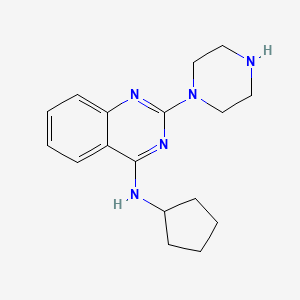![molecular formula C20H22N2O6 B12458112 4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)
4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciproxifan maleate is a potent histamine H3 receptor antagonist and inverse agonist. It is known for its ability to modulate the release of histamine in the brain, which has implications for wakefulness, attention, and cognitive enhancement. The compound has been studied for its potential therapeutic applications in conditions such as Alzheimer’s disease, schizophrenia, and sleep disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciproxifan maleate involves the reaction of cyclopropyl ketone with 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone. The reaction typically requires specific conditions to ensure the formation of the desired product with high purity. The maleate salt form is achieved by reacting the free base with maleic acid .
Industrial Production Methods
Industrial production of Ciproxifan maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The compound is often produced in powder form with a purity of ≥98% as determined by HPLC .
Chemical Reactions Analysis
Types of Reactions
Ciproxifan maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Ciproxifan maleate has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in studies involving histamine H3 receptors.
Biology: Investigated for its effects on neurotransmitter modulation and cognitive functions.
Medicine: Potential therapeutic applications in treating Alzheimer’s disease, schizophrenia, and sleep disorders. .
Industry: Utilized in the development of new drugs targeting histamine receptors.
Mechanism of Action
Ciproxifan maleate exerts its effects by antagonizing and inversely agonizing the histamine H3 receptor. This receptor is an inhibitory autoreceptor located on histaminergic nerve terminals. By blocking this receptor, Ciproxifan maleate increases the release of histamine in the brain, which in turn enhances wakefulness and cognitive functions. The compound also affects other neurotransmitters such as dopamine, serotonin, and acetylcholine, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Thioperamide maleate: Another histamine H3 receptor antagonist with similar applications in cognitive enhancement and wakefulness.
Pitolisant hydrochloride: A selective histamine H3 receptor antagonist used in the treatment of narcolepsy.
JNJ7777120: A potent and selective histamine H3 receptor antagonist studied for its effects on cognitive functions.
Uniqueness
Ciproxifan maleate is unique due to its high potency and selectivity for the histamine H3 receptor. It has shown significant efficacy in preclinical studies, particularly in improving cognitive functions and wakefulness without prominent stimulant effects. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458031.png)
![(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12458038.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide](/img/structure/B12458039.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12458066.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)
![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)


![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine](/img/structure/B12458092.png)
![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12458106.png)
